N-(9-Acridinyl)maleamic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

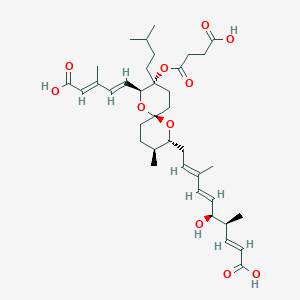

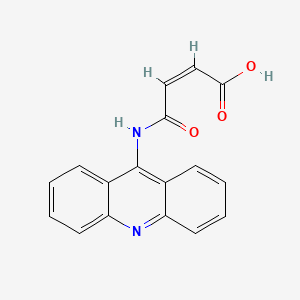

N-(9-Acridinyl)maleamic Acid (NAM) is a compound synthesized from 9-aminoacridine and maleic anhydride, known for its unique properties and applications, particularly as a fluorometrical reagent for thiol compounds. It exhibits no significant fluorescence by itself but forms strongly fluorescent coupling products with thiol compounds, making it valuable for analytical chemistry applications such as the fluorometric analysis of cysteine and glutathione (Nara & Tuzimura, 1978).

Synthesis Analysis

The synthesis of NAM involves the dehydratic cyclization of 9-aminoacridine and maleic anhydride in polyphosphoric acid. This process yields NAM, which, upon coupling with thiol compounds, exhibits strong blue fluorescence, showcasing its potential as a fluorometric reagent (Nara & Tuzimura, 1978).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(9-Acridinyl)maleamic Acid are not directly available, related compounds such as N-(Dehydroabietyl)maleamic acid have been synthesized and characterized, highlighting the importance of structural characterization in understanding the properties and reactivity of similar compounds. These studies often involve techniques like IR, 1H and 13C-NMR spectra, and X-ray crystal structure analysis to elucidate molecular structures (Xiao, 2011).

Chemical Reactions and Properties

NAM's unique chemical reactivity is highlighted by its ability to form strongly fluorescent addition products with thiol compounds. This reactivity is utilized in developing fluorescence-based assays for the detection of thiol-containing molecules, underscoring NAM's utility in biochemical and analytical applications (Nara & Tuzimura, 1978).

Physical Properties Analysis

The physical properties of NAM, such as solubility, fluorescence characteristics, and stability, are crucial for its applications in fluorescence analysis. For example, the strong fluorescence exhibited by its thiol adducts under specific conditions facilitates the sensitive detection of molecules like cysteine and glutathione, demonstrating the compound's significant analytical potential (Nara & Tuzimura, 1978).

Chemical Properties Analysis

The chemical properties of NAM, particularly its selective reactivity with thiol groups, provide a basis for its application as a fluorescent probe. This selectivity is vital for its use in detecting and quantifying thiol-containing compounds in complex biological samples, showcasing its utility in analytical chemistry and biochemistry research (Nara & Tuzimura, 1978).

Aplicaciones Científicas De Investigación

NAM has been synthesized as a fluorometrical reagent for thiol compounds, showing potential for the analysis of substances like cysteine and glutathione (Nara & Tuzimura, 1978).

It reacts readily with thiol compounds to form strongly fluorescent addition products, useful as a fluorescence thiol reagent and for studying the microenvironment of thiols in macromolecules (Machida et al., 1978).

NAM exhibits strong fluorescence when combined with thiols, showing promise for fluorometric determination of thiol and disulfide compounds (安規 奈良 & 克良 辻村, 1973).

It has been used for fluorometric determination of total and bound sulfite in wine, offering a sensitive method for sulfite analysis (Akasaka et al., 1993).

NAM is involved in the study of graft copolymerization with chitosan and butyl acrylate, indicating its role in polymer chemistry (Huang et al., 2005).

Its synthesis as a potential hypocholesteremic agent has been explored, highlighting its potential medicinal applications (Liu et al., 1973).

NAM has been used for the fluorometric determination of glutathione in mammalian tissues, offering a method with higher sensitivity compared to traditional methods (Takahashi et al., 1978).

It has been applied in acridine-DNA biopolymer interaction studies, contributing to the understanding of mutagenicity and carcinogenicity of acridine molecules (Shukla et al., 2006).

NAM's role in the synthesis and characterization of fluorescent N-9-Acridinyl-α-amino acids suggests its use as a fluorescent probe for biomolecules (Zheng, Yun, & Nie, 2005).

Propiedades

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Acridinyl)maleamic Acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)